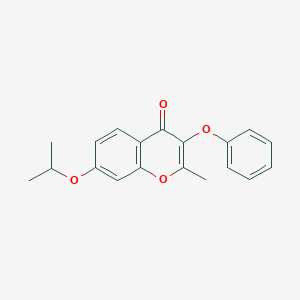
2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-3-phenoxy-7-propan-2-yloxychromen-4-one is a synthetic compound belonging to the flavonoid class, specifically categorized as a chromone derivative. This compound exhibits a unique chromenone backbone, which contributes to its diverse biological activities. The molecular formula is C17H18O4, and its structure includes a phenoxy group and a propan-2-yloxy substituent, enhancing its solubility and bioactivity compared to other flavonoids.
Chemical Structure
The structural representation of this compound can be summarized as follows:
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antibacterial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Antitumor Activity : Preliminary findings suggest that this compound may exhibit antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.
The biological activities of this compound can be attributed to its interaction with various molecular targets in biological pathways:
- Antioxidant Mechanism : The flavonoid structure allows for scavenging of free radicals, thus reducing oxidative damage.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Antitumor Mechanism : It is believed to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar flavonoids is presented in the table below:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 7-Methoxyflavone | Flavonoid | Exhibits strong antioxidant properties |
| 5-Hydroxyflavone | Flavonoid | Known for anti-inflammatory effects |
| 3-Hydroxyflavone | Flavonoid | Potential neuroprotective agent |
| 6,7-Dimethoxyflavone | Flavonoid | Displays significant antitumor activity |
While many flavonoids exhibit antioxidant and anti-inflammatory properties, the unique combination of substituents in this compound enhances its interaction with specific biological pathways more effectively than some structurally similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antibacterial Activity : A study demonstrated that methanol extracts containing this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent effects .
- Antiproliferative Effects : In vitro assays showed that the compound could inhibit the proliferation of cancer cell lines such as HeLa and A549, suggesting its potential as an anticancer agent .
- In Silico Studies : Computational analyses indicated strong interactions between the compound and key proteins involved in bacterial resistance mechanisms, highlighting its potential therapeutic applications against resistant strains .
Properties
IUPAC Name |
2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)19(18(16)20)23-14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLVPCMBKPMCEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














